molecular formula C24H23F3N2O6 B6496755 methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 845635-76-9

methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B6496755
CAS No.: 845635-76-9
M. Wt: 492.4 g/mol
InChI Key: NDVGWZVFDWQYTC-UHFFFAOYSA-N
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Description

Methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C24H23F3N2O6 and its molecular weight is 492.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.15082094 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, which includes a chromenone core, a benzoate ester, and a piperazine moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on various scientific studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

IUPAC Name Methyl 4 7 hydroxy 8 4 methylpiperazin 1 yl methyl 4 oxo 2 trifluoromethyl 4H chromen 3 yl oxy benzoate\text{IUPAC Name Methyl 4 7 hydroxy 8 4 methylpiperazin 1 yl methyl 4 oxo 2 trifluoromethyl 4H chromen 3 yl oxy benzoate}

Key Properties

PropertyValue
Molecular FormulaC26H30F3N2O6
Molecular Weight500.53 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits:

Enzyme Inhibition:

  • Cyclooxygenase (COX) Inhibition: It has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
  • Lipoxygenase (LOX) Inhibition: The compound also demonstrates inhibitory activity against lipoxygenases, contributing to its anti-inflammatory properties.

Antioxidant Activity:
The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, providing significant antioxidant effects that protect cells from oxidative stress .

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound and related derivatives.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis through the modulation of key signaling pathways .

Anti-inflammatory Effects

Research indicates that this compound effectively reduces pro-inflammatory cytokine levels in cellular models, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Inhibition of Cholinesterases

A study evaluating similar chromenone derivatives revealed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antimicrobial Activity

Methyl 4-{(7-hydroxy...)}benzoate derivatives have been tested for antimicrobial properties against various pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential as a therapeutic agent for infections .

Properties

IUPAC Name

methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVGWZVFDWQYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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